molecular formula C4H7BrClNO B15215487 N-(2-Bromoethyl)-2-chloroacetamide CAS No. 818-60-0

N-(2-Bromoethyl)-2-chloroacetamide

Cat. No.: B15215487
CAS No.: 818-60-0
M. Wt: 200.46 g/mol
InChI Key: HAMDJQDDTWCSOH-UHFFFAOYSA-N
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Description

N-(2-Bromoethyl)-2-chloroacetamide: is an organic compound with the molecular formula C4H7BrClNO It is a derivative of acetamide, where the hydrogen atoms on the nitrogen and carbon atoms are substituted with a 2-bromoethyl group and a chlorine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from 2-Bromoethanol and 2-Chloroacetyl Chloride:

Industrial Production Methods:

  • The industrial production of N-(2-Bromoethyl)-2-chloroacetamide typically involves the same synthetic route as described above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Nucleophilic Substitution:

    • N-(2-Bromoethyl)-2-chloroacetamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation and Reduction:

    • The compound can be oxidized to form corresponding sulfoxides or sulfones, and reduced to form amines or alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

  • The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with sodium azide yields N-(2-Azidoethyl)-2-chloroacetamide, while reduction with LiAlH4 yields N-(2-Ethyl)-2-chloroacetamide.

Scientific Research Applications

Chemistry:

  • N-(2-Bromoethyl)-2-chloroacetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

  • The compound has potential applications in medicinal chemistry for the development of new drugs. It can be used as a building block for the synthesis of bioactive molecules.

Industry:

  • In the chemical industry, this compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

Mechanism:

  • The mechanism of action of N-(2-Bromoethyl)-2-chloroacetamide involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes, leading to their modification or inactivation.

Molecular Targets and Pathways:

  • The primary molecular targets of this compound are nucleophilic sites in DNA and proteins. The alkylation of DNA can result in the inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

  • N-(2-Bromoethyl)phthalimide
  • N-(2-Chloroethyl)-2-chloroacetamide
  • N-(2-Iodoethyl)-2-chloroacetamide

Comparison:

  • Compared to N-(2-Bromoethyl)-2-chloroacetamide, N-(2-Bromoethyl)phthalimide has a phthalimide group instead of a chloroacetamide group, which affects its reactivity and applications.
  • N-(2-Chloroethyl)-2-chloroacetamide has a chlorine atom instead of a bromine atom, which makes it less reactive in nucleophilic substitution reactions.
  • N-(2-Iodoethyl)-2-chloroacetamide has an iodine atom, making it more reactive than the bromo and chloro analogs due to the weaker carbon-iodine bond.

Uniqueness:

  • The presence of both a bromoethyl group and a chloroacetamide group in this compound provides a unique combination of reactivity and functionality, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-(2-bromoethyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrClNO/c5-1-2-7-4(8)3-6/h1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMDJQDDTWCSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80827959
Record name N-(2-Bromoethyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80827959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

818-60-0
Record name N-(2-Bromoethyl)-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=818-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Bromoethyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80827959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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